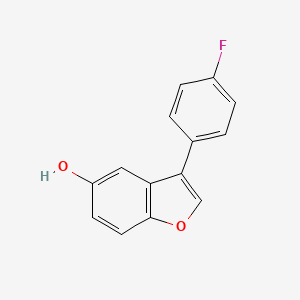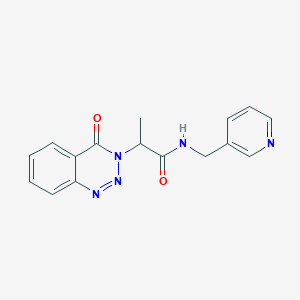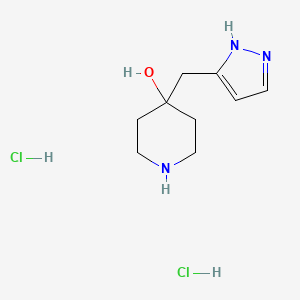
4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((1H-Pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride” is a chemical compound with the IUPAC name 4-((1H-pyrazol-3-yl)methyl)piperidin-4-ol dihydrochloride . It has a molecular weight of 254.16 . The compound is typically stored at room temperature and is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature . It has a molecular weight of 254.16 . The InChI code provides additional information about its molecular structure .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis
The compound has been utilized as a catalyst in the preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives. This process involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with arylaldehydes, highlighting the compound’s effectiveness in facilitating high yields and short reaction times in organic synthesis .
Anticancer Activity
Researchers have synthesized derivatives of the compound for assessment of their anticancer activity. One study demonstrated that certain derivatives exhibit notable cytotoxicity potential against HeLa and MCF-7 cells , with promising IC50 values indicating their potential as therapeutic agents .
Microwave Absorption
Core–shell magnetic nanomaterials containing the compound have been reported to be used for strong wideband microwave absorption. This application is significant in the development of materials for electromagnetic interference shielding .
Biosensing of Cancer Biomarkers
The compound has been incorporated into nanomaterials for the impedimetric biosensing of cancer biomarkers. This application is crucial for the early detection and diagnosis of cancer .
Environmental Applications
The compound has been involved in environmental applications such as the removal of Hg (II) in aqueous solutions and the photodegradation of methylene blue dye , showcasing its utility in water treatment and pollution control .
Drug Delivery
In the field of medicine, the compound has been applied in drug delivery systems. This application is vital for the targeted and controlled release of drugs, enhancing therapeutic efficacy and reducing side effects .
Safety and Hazards
Propiedades
IUPAC Name |
4-(1H-pyrazol-5-ylmethyl)piperidin-4-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c13-9(2-5-10-6-3-9)7-8-1-4-11-12-8;;/h1,4,10,13H,2-3,5-7H2,(H,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCMKGYNWZZKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC=NN2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)

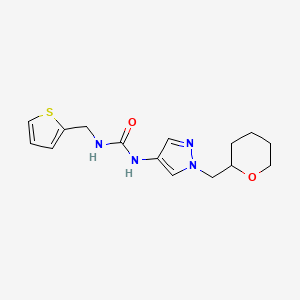

![(3E)-1-benzyl-3-{[(3-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2793930.png)

![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)
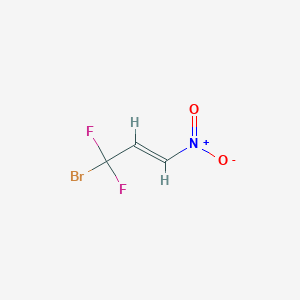
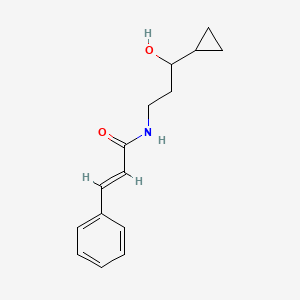

![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)
